Eltoprazine hydrochloride
Overview
Description
Eltoprazine hydrochloride is a serotonergic drug belonging to the phenylpiperazine class. It is primarily described as a serenic or anti-aggressive agent. The compound acts as an agonist of the serotonin 5-hydroxytryptamine receptor 1A and 5-hydroxytryptamine receptor 1B, and as an antagonist of the serotonin 5-hydroxytryptamine receptor 2C . This compound has been investigated for its potential in treating aggression, attention deficit hyperactivity disorder, cognitive disorders, and drug-induced dyskinesia .
Mechanism of Action
Target of Action
Eltoprazine hydrochloride primarily targets three types of serotonin receptors: 5-HT1A, 5-HT1B, and 5-HT2C . These receptors play a crucial role in the regulation of mood, anxiety, and aggression. Specifically, Eltoprazine acts as an agonist for 5-HT1A and 5-HT1B receptors and as an antagonist for the 5-HT2C receptor .
Mode of Action
As an agonist, Eltoprazine stimulates the 5-HT1A and 5-HT1B receptors, enhancing their activity. Conversely, as an antagonist, it inhibits the activity of the 5-HT2C receptor . This dual action can lead to a reduction in aggressive behavior and an increase in controlled behavior, which is particularly beneficial in conditions like schizophrenia and cognitive impairment .
Biochemical Pathways
By modulating the activity of these receptors, Eltoprazine can influence these pathways and their downstream effects .
Result of Action
Eltoprazine’s interaction with its targets leads to molecular and cellular effects that can reduce symptoms in various neurological disorders. For instance, it has been used in trials studying the treatment of schizophrenia and cognitive impairment . By modulating serotonin receptor activity, Eltoprazine can influence neuronal signaling, potentially leading to improved cognitive function and reduced aggression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Eltoprazine. These factors can include the individual’s age, genetic makeup, overall health status, and the presence of other medications . .
Biochemical Analysis
Biochemical Properties
Eltoprazine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the serotonin receptors, specifically 5-HT1A, 5-HT1B, and 5-HT2C . The interaction with these receptors modulates the release of neurotransmitters, thereby influencing mood, cognition, and behavior. This compound acts as an agonist at the 5-HT1A and 5-HT1B receptors, promoting serotonin activity, while it antagonizes the 5-HT2C receptor, inhibiting its function .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors affects the release of neurotransmitters, which in turn impacts neuronal activity and behavior . Additionally, this compound has been shown to ameliorate dyskinesia in animal models by dampening the activity of serotonin neurons .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with serotonin receptors. As an agonist of the 5-HT1A and 5-HT1B receptors, this compound enhances serotonin activity, leading to increased neurotransmitter release . Conversely, as an antagonist of the 5-HT2C receptor, it inhibits the receptor’s function, thereby modulating the overall serotonergic activity . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can maintain its efficacy over extended periods, although its stability may vary depending on the experimental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained therapeutic benefits .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can effectively counteract dyskinesia without significantly affecting the therapeutic effects of other drugs . Higher doses may lead to adverse effects, including a partial worsening of the therapeutic effects of levodopa in animal models of Parkinson’s disease . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include its conversion to active metabolites, which contribute to its overall pharmacological effects . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential for adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its therapeutic effects. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within specific tissues, thereby affecting its overall efficacy and potential for side effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These processes ensure that this compound reaches its intended sites of action, thereby maximizing its therapeutic potential.
Preparation Methods
Eltoprazine hydrochloride can be synthesized through a three-step procedure starting from 5-nitrobenzodioxane . The steps are as follows:
Catalytic Hydrogenation: 5-nitrobenzodioxane undergoes catalytic hydrogenation to yield aniline hydrochloride.
Reaction with Bischloroethylamine Dihydrochloride: The aniline hydrochloride is then treated with bischloroethylamine dihydrochloride.
Crystallization: The resulting product is crystallized from ethanol to obtain pure this compound.
Chemical Reactions Analysis
Eltoprazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to yield simpler amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Eltoprazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other serotonergic agents.
Biology: The compound is studied for its effects on serotonin receptors and its potential to modulate aggressive behavior.
Industry: It is used in the development of new pharmacological agents targeting serotonin receptors.
Comparison with Similar Compounds
Eltoprazine hydrochloride is closely related to other phenylpiperazine compounds such as fluprazine and batoprazine . These compounds share similar mechanisms of action but differ in their specific receptor affinities and pharmacological profiles. This compound is unique in its balanced agonist and antagonist activity at different serotonin receptors, which contributes to its distinct therapeutic potential.
Similar Compounds
- Fluprazine
- Batoprazine
- S-15535
- Lecozotan
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12/h1-3,13H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLHGCRWEHCIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98206-09-8 (hydrochloride) | |
Record name | Eltoprazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048425 | |
Record name | Eltoprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98224-03-4 | |
Record name | Eltoprazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98224-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eltoprazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eltoprazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12883 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eltoprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELTOPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510M006KO6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.